molecular formula C12H14O4 B2795610 Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate CAS No. 241498-49-7

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate

Cat. No. B2795610
M. Wt: 222.24
InChI Key: MSJWOCJILYIXQQ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate” is a chemical compound with the IUPAC name methyl (4-formyl-2,6-dimethylphenoxy)acetate . It has a molecular weight of 222.24 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate” is 1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antibacterial and Enzyme Inhibition Applications

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is involved in the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides. These molecules, featuring multiple functional groups, have demonstrated significant antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as inhibitory activity against lipoxygenase (Rasool et al., 2016). This suggests potential applications in the development of new antibacterial agents and enzyme inhibitors.

Catalytic and Reaction Studies

The compound is also mentioned in the context of catalytic processes, such as the alkylation and acylation of phenol with methyl acetate over various zeolites. The reactions produced a range of products including anisole and dimethylphenol derivatives, indicating the compound's relevance in chemical synthesis and catalytic reaction studies (Shanmugapriya et al., 2004).

Antioxidant Applications

In biochemical applications, the compound is involved in the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with enhanced antioxidant capacity. This process, mediated by laccase, produces compounds with potential as bioactive compounds due to their increased antioxidant capability compared to the starting substrate (Adelakun et al., 2012).

Polymer Synthesis Applications

Additionally, it appears in studies related to polymer synthesis, such as the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether), a polymer widely used in high-performance engineering plastics. The use of [copper-(N,O-containing ligand)] complexes as catalyst precursor compounds in these polymerizations is of great interest for understanding the factors influencing catalytic activities and polymerization rates (Guieu et al., 2004).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJWOCJILYIXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate

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